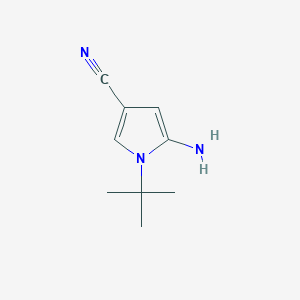

5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-tert-butylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-9(2,3)12-6-7(5-10)4-8(12)11/h4,6H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWLCRFUNOGQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437973 | |

| Record name | 5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269726-49-0 | |

| Record name | 5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic organic compound featuring a pyrrole ring substituted with an amino group at the 5-position, a carbonitrile group at the 3-position, and a tert-butyl group at the 1-position.[1] This molecule serves as a valuable building block in synthetic organic chemistry and is of interest to researchers in pharmaceutical development and material science.[1] The unique arrangement of its functional groups—a hydrogen bond donor (amino group), a hydrogen bond acceptor (nitrile group), and a bulky lipophilic group (tert-butyl)—provides a scaffold for creating more complex molecules with potential biological activity.[1]

The pyrrole core is a fundamental structure found in numerous pharmaceuticals, including anti-inflammatory, anticancer, and antibiotic agents, highlighting the importance of substituted pyrroles like this one as intermediates in drug discovery.[2][3]

Core Chemical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 269726-49-0 | [4][5] |

| Molecular Formula | C₉H₁₃N₃ | [4][5] |

| Molecular Weight | 163.22 g/mol | [4][5] |

| Appearance | Yellow or orange solid | [5] |

| Melting Point | 115-117 °C | [1] |

| Boiling Point | 319.9 °C at 760 mmHg | [1] |

| Density | 1.04 g/cm³ | [1] |

| Flash Point | 147.3 °C | [1] |

| Vapor Pressure | 0.000328 mmHg at 25 °C | [1] |

| Refractive Index | 1.543 | [1] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | |

| Hazard Class | IRRITANT | [1] |

Reactivity and Potential Applications

This compound is primarily used as a synthetic intermediate for preparing more complex organic compounds and potential pharmaceuticals.[1] The amino group on the pyrrole ring is a key site for further functionalization. For instance, it can react with aldehydes to form Schiff bases (imines), which can then be reduced to secondary amines.[6] This reactivity makes it a versatile precursor for creating libraries of compounds for drug screening.

While specific biological activities for this compound are not extensively documented, its structural motifs are present in molecules of therapeutic interest.[1] The broader class of substituted pyrroles has shown promise in various therapeutic areas, including the development of anticancer agents and kinase inhibitors.[2][7] Therefore, this compound is a valuable starting material for research programs aimed at discovering novel therapeutic agents.[1]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of N-pyrrolylimines using this compound as a starting material, adapted from a published procedure.[6] This solvent-free, microwave-assisted method demonstrates the compound's utility in modern, efficient chemical synthesis.[8][9]

Objective: To synthesize (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles.

Materials:

-

This compound (2.0 mmol)

-

Substituted (hetero)aromatic aldehyde (e.g., p-chlorobenzaldehyde) (2.0 mmol)

-

10 ml sealable oven-dried tubular reaction vessel

-

Microwave synthesizer

-

Silica gel for flash chromatography

-

Solvents for chromatography (n-pentane, CH₂Cl₂)

Procedure:

-

A 10 ml sealable, oven-dried tubular reaction vessel is charged with the (hetero)aromatic aldehyde (2.0 mmol) and this compound (2.0 mmol).[6]

-

The resulting mixture is sealed and subjected to microwave irradiation at 120 °C for 30 minutes.[6]

-

After the reaction is complete, the mixture is cooled to 55 °C (328 K) in a flow of air.[6]

-

The crude product is then purified by flash chromatography on a silica gel column.[6]

-

The column is eluted with a mixture of n-pentane and CH₂Cl₂ (1:1 v/v) to yield the pure N-pyrrolylimine product.[6]

This protocol highlights an efficient, solvent-free condensation reaction, which is a key advantage in green chemistry applications.[9][10]

Visualizations

Experimental Workflow

The diagram below illustrates the workflow for the microwave-assisted synthesis of N-pyrrolylimines from this compound.

Caption: Microwave-assisted synthesis workflow.

Signaling Pathways

There is no specific information available in the searched literature detailing the direct involvement of this compound in defined cellular signaling pathways. However, the broader class of complex, substituted pyrrole derivatives has been investigated for various biological activities. For example, certain tetrasubstituted pyrroles have been designed to mimic protein hot-spot residues and have shown potential as anticancer agents by interacting with pathways such as the p53-MDM2 complex.[11] The subject compound should be considered a starting material for the synthesis of more elaborate structures that may be designed to target such pathways.

References

- 1. Cas 269726-49-0,5-Amino-1-(tert-butyl)-1H-pyrrole-3-carbonitrile | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 269726-49-0 | UKA72649 [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

- 8. scispace.com [scispace.com]

- 9. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile

CAS Number: 269726-49-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃N₃ | [2][3] |

| Molecular Weight | 163.22 g/mol | [2][3] |

| Appearance | Yellow or orange solid | [2] |

| Melting Point | 115-117 °C | [1] |

| Boiling Point | 319.9 °C at 760 mmHg | [1] |

| Flash Point | 147.3 °C | [1] |

| Density | 1.04 g/cm³ | [1] |

| Canonical SMILES | CC(C)(C)N1C=C(C=C1N)C#N | [2] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, general synthetic routes for substituted aminopyrroles provide a logical framework for its preparation. One plausible approach is a multi-component reaction, a common strategy for the efficient synthesis of highly substituted heterocyclic systems.

A potential synthetic workflow is outlined in the diagram below. This generalized pathway is based on established methods for constructing the aminopyrrole-carbonitrile scaffold.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (General Approach)

The following is a generalized experimental protocol for the synthesis of N-substituted 2-amino-3-cyanopyrroles, which can be adapted for the synthesis of the target compound.

Materials:

-

tert-Butylamine

-

An appropriate β-ketoacetal or a related three-carbon synthon

-

Malononitrile

-

A suitable base catalyst (e.g., potassium carbonate)

-

An appropriate solvent (e.g., methanol, ethanol)

Procedure:

-

To a solution of the starting materials (tert-butylamine, β-ketoacetal, and malononitrile) in the chosen solvent, add the base catalyst.

-

Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a designated period (e.g., 3 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest in drug discovery due to its presence in various biologically active molecules. Pyrrole derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[4]

The core structure of this compound presents several opportunities for chemical modification to explore structure-activity relationships (SAR).

Caption: Key modification sites on the this compound scaffold.

While specific biological targets for this compound have not been identified in the literature, the broader class of aminopyrrole derivatives has been explored for various therapeutic applications. The presence of the pyrrole ring, a key component in many natural products and approved drugs, suggests its potential as a pharmacophore.[4]

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with potential for broad applications, particularly in the synthesis of novel compounds for drug discovery and materials science. While detailed biological studies and specific synthesis protocols for this exact molecule are limited in the public domain, its chemical properties and structural features make it an attractive starting point for further research and development. Future investigations into its biological activity and the development of optimized synthetic routes will be crucial in unlocking the full potential of this versatile compound.

References

An In-Depth Technical Guide to 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Molecular Structure and Chemical Properties

This compound is a substituted pyrrole derivative characterized by an amino group at the 5-position, a tert-butyl group attached to the pyrrole nitrogen, and a nitrile group at the 3-position. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N₃ | [1][2] |

| Molecular Weight | 163.22 g/mol | [1][2] |

| CAS Number | 269726-49-0 | [1][2] |

| Appearance | Yellow or orange solid | [3] |

| Melting Point | 115-117 °C | [1] |

| Boiling Point | 319.9 °C at 760 mmHg | [1] |

| Canonical SMILES | CC(C)(C)N1C=C(C=C1N)C#N | [3] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted 2-aminopyrrole-3-carbonitriles. A common and efficient approach involves a variation of the Thorpe-Ziegler reaction or a multicomponent reaction. The following protocol outlines a generalized three-component reaction approach.

Proposed Experimental Protocol: Three-Component Synthesis

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

-

tert-Butylamine

-

Malononitrile

-

An appropriate α-halo-ketone or α-hydroxyketone precursor

-

Base (e.g., sodium ethoxide, potassium tert-butoxide, or a non-nucleophilic base like DBU)

-

Anhydrous solvent (e.g., ethanol, methanol, or THF)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the α-halo-ketone or α-hydroxyketone precursor (1.0 eq) and malononitrile (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Base and Amine: To the stirred solution, add the base (1.1 eq) portion-wise at room temperature. Subsequently, add tert-butylamine (1.0 eq) to the reaction mixture.

-

Reaction Conditions: The reaction mixture is then typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

The following diagram illustrates the logical workflow for the synthesis and characterization of the target molecule.

Potential Biological and Pharmacological Significance

While direct biological studies on this compound are limited, the broader class of aminopyrrole carbonitrile derivatives has attracted significant interest in medicinal chemistry due to their diverse pharmacological activities.

Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal properties of substituted aminopyrrole derivatives.[4] The pyrrole scaffold is a key component in several natural and synthetic antimicrobial agents. The mechanism of action for such compounds can vary, but they often involve the disruption of essential cellular processes in microorganisms.

The following diagram illustrates a generalized signaling pathway for the potential antimicrobial action of a pyrrole derivative, which could involve the inhibition of a key bacterial enzyme.

Cytotoxic and Anticancer Potential

Substituted pyrroles have also been investigated for their cytotoxic effects against various cancer cell lines.[3] The mode of action can involve the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases or enzymes in the purine synthesis pathway. The specific substitutions on the pyrrole ring play a crucial role in determining the potency and selectivity of these compounds.

Applications in Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. The amino and nitrile functional groups provide reactive sites for a variety of chemical transformations, allowing for the construction of more complex heterocyclic systems. For instance, it has been used as a starting material for the synthesis of a series of (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles and their reduction products.[5]

Conclusion

This compound is a molecule with significant potential in both chemical synthesis and medicinal chemistry. Its straightforward, albeit not explicitly detailed, synthesis and the known biological activities of related compounds make it an attractive scaffold for further investigation. This guide provides a foundational understanding of its properties and potential applications, intended to facilitate future research and development efforts in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The cytotoxicity and mode of action of 2,3,4-trisubstituted pyrroles and related derivatives in human Tmolt4 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. This molecule serves as a valuable building block in medicinal chemistry and materials science. This document compiles available spectroscopic data, outlines detailed experimental protocols for its synthesis and characterization, and presents logical workflows for its application in research and development. The information is structured to be a practical resource for scientists engaged in synthetic chemistry and drug discovery.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 269726-49-0

-

Molecular Formula: C₉H₁₃N₃

-

Molecular Weight: 163.22 g/mol

-

Appearance: Yellow to orange solid

Spectroscopic Data

A thorough analysis of the spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.60 | Singlet | 9H | -C(CH₃)₃ |

| ~4.50 | Broad Singlet | 2H | -NH₂ |

| ~5.70 | Doublet | 1H | Pyrrole H-2 |

| ~6.90 | Doublet | 1H | Pyrrole H-4 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~30 | -C(C H₃)₃ |

| ~58 | -C (CH₃)₃ |

| ~90 | Pyrrole C-3 |

| ~98 | Pyrrole C-4 |

| ~118 | -C≡N |

| ~122 | Pyrrole C-2 |

| ~140 | Pyrrole C-5 |

Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong, Sharp (doublet) | N-H stretch (primary amine) |

| 2975 - 2870 | Medium | C-H stretch (tert-butyl) |

| 2230 - 2210 | Strong, Sharp | C≡N stretch (nitrile) |

| 1650 - 1580 | Medium-Strong | N-H bend (amine) |

| 1550 - 1480 | Medium | C=C stretch (pyrrole ring) |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 163. Key fragmentation patterns would likely involve the loss of a methyl group from the tert-butyl substituent, leading to a fragment at m/z 148, and potentially the loss of the entire tert-butyl group, resulting in a fragment at m/z 106.

Table 4: Expected Mass Spectrometry Data

| m/z | Proposed Fragment |

| 163 | [M]⁺ |

| 148 | [M - CH₃]⁺ |

| 106 | [M - C(CH₃)₃]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available precursors. A general synthetic approach is outlined below, based on established methodologies for substituted pyrroles.

Workflow for Synthesis

Caption: General synthetic workflow for this compound.

Detailed Procedure (Based on literature for similar compounds):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate aldehyde precursor and malononitrile in a suitable solvent such as ethanol or methanol.

-

Addition of Amine: To this solution, add tert-butylamine dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Record the spectrum on a 400 or 500 MHz NMR spectrometer. Use a standard single-pulse experiment with a spectral width of -2 to 12 ppm, 16-64 scans, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Record the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0 to 220 ppm) and a larger number of scans (≥1024) are typically required.

3.2.2. FT-IR Spectroscopy

-

Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

3.2.3. Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (for GC-MS analysis).

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

Applications in Drug Development: A Conceptual Workflow

This compound and its derivatives are of interest in drug discovery as scaffolds for the synthesis of novel therapeutic agents. The following diagram illustrates a conceptual workflow for utilizing this compound in a drug development pipeline.

Conceptual Drug Discovery Workflow

Caption: A conceptual workflow for the utilization of this compound in a drug discovery program.

This workflow highlights the progression from the initial chemical scaffold to the synthesis of a library of derivatives, followed by biological screening, optimization of promising candidates, and preclinical evaluation. The versatility of the aminopyrrole core allows for diverse chemical modifications to explore structure-activity relationships and develop potent and selective drug candidates.

Uncharted Territory: The Mechanism of Action of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile Remains Undisclosed

Despite its availability from commercial suppliers and its documented use as a chemical intermediate, a thorough investigation into the scientific and patent literature reveals a significant gap in the understanding of the biological mechanism of action for 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. To date, no public data exists detailing its specific molecular targets, the signaling pathways it may modulate, or any quantitative measure of its biological activity.

This comprehensive review, aimed at researchers, scientists, and drug development professionals, sought to consolidate all available information on the core mechanism of this compound. However, extensive searches of scientific databases, patent repositories, and chemical libraries have yielded no specific bioactivity screening results, in-depth pharmacological studies, or detailed experimental protocols associated with this compound.

While the pyrrole scaffold is a common motif in many biologically active compounds, and derivatives of similar structures have been explored for various therapeutic applications, the specific biological function of this compound has not been characterized in the public domain. The available literature primarily focuses on its synthesis and its utility as a building block for more complex molecules. For instance, one study describes its use as a starting material for the synthesis of a series of (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles, though the biological evaluation of these derivatives was not reported.

The absence of data prevents the creation of the requested in-depth technical guide, including the summary of quantitative data, detailed experimental methodologies, and visualization of signaling pathways. This highlights a critical knowledge gap and an opportunity for future research to explore the potential bioactivity of this readily accessible molecule.

Potential Avenues for Future Investigation

Given the lack of existing data, the following experimental approaches would be necessary to elucidate the mechanism of action of this compound:

-

High-Throughput Screening (HTS): The compound could be screened against a broad panel of biological targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors, to identify potential interactions.

-

Phenotypic Screening: Cellular assays could be employed to observe the effect of the compound on various cellular processes, such as cell proliferation, apoptosis, and differentiation, in different cell lines.

-

Target Identification and Validation: Should any "hits" be identified from HTS or phenotypic screening, subsequent experiments would be required to confirm the molecular target and validate its role in the observed biological effect. This could involve techniques such as affinity chromatography, surface plasmon resonance (SPR), and genetic knockdown or knockout experiments.

-

In Vivo Studies: Following in vitro characterization, studies in animal models would be necessary to assess the compound's pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety profile.

Below is a conceptual workflow for the initial stages of such an investigation.

Figure 1. A conceptual workflow for elucidating the mechanism of action of a compound with no prior biological data.

Biological Activity of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile Derivatives: A Methodological and Structural Overview

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature reveals a notable absence of specific biological activity data for derivatives of the core scaffold 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. While the synthesis and structural characterization of some derivatives have been reported, their efficacy in biological assays has not been detailed in the reviewed literature. This guide, therefore, provides a framework for the evaluation of such compounds, drawing on established methodologies for analogous pyrrole derivatives and outlining the synthesis of key intermediates.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the potential biological activities of this compound derivatives. It summarizes the known synthesis of derivatives from this core structure and presents generalized experimental protocols for assessing potential anticancer and antimicrobial activities, based on methodologies reported for structurally related pyrrole compounds.

Introduction to Pyrrole-3-Carbonitrile Scaffolds

Pyrrole-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The pyrrole ring system is a versatile scaffold that can be readily functionalized to modulate its physicochemical and pharmacological properties. Specifically, the aminopyrrole-3-carbonitrile core is a recognized pharmacophore with potential applications in various therapeutic areas, including but not limited to oncology, infectious diseases, and inflammation.[2] The strategic placement of substituents on the pyrrole ring can significantly influence the compound's interaction with biological targets.

Synthesis of this compound Derivatives

The synthesis of derivatives from the core compound, this compound, has been described, focusing on the derivatization of the 5-amino group. The primary synthetic routes involve the formation of imines (Schiff bases) and their subsequent reduction to secondary amines.

A general workflow for the synthesis of these derivatives is depicted below:

This two-step synthesis provides access to a variety of N-substituted derivatives, where the nature of the 'R' group on the aromatic aldehyde can be modified to explore structure-activity relationships (SAR).

Potential Biological Activities and Methodologies for Evaluation

While specific data for the target derivatives are unavailable, the broader class of pyrrole derivatives has demonstrated significant potential in several therapeutic areas. Below are generalized experimental protocols for assessing the anticancer and antimicrobial activities of novel compounds, adapted from published methodologies for similar heterocyclic scaffolds.

Anticancer Activity

Pyrrole derivatives have been investigated as potential anticancer agents, with some exhibiting cytotoxicity against various cancer cell lines.[3] A common initial step in assessing anticancer potential is to screen compounds for their ability to inhibit the proliferation of cancer cells in vitro.

This protocol is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., a panel representing different cancer types) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

The workflow for this experimental protocol can be visualized as follows:

References

- 1. A review article on biological importance of pyrrole [wisdomlib.org]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Promise of Aminopyrrole Carbonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The aminopyrrole carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic motif has been successfully exploited to generate potent inhibitors of various therapeutic targets, leading to the development of promising candidates for the treatment of cancer, bacterial infections, and other diseases. This technical guide provides an in-depth overview of the therapeutic applications of aminopyrrole carbonitriles, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Applications

Aminopyrrole carbonitriles have shown significant promise as anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and survival. Notably, they have been investigated as potent inhibitors of protein kinases, such as Src, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), and as disruptors of microtubule dynamics.

Kinase Inhibition

Several aminopyrrole carbonitrile derivatives have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, migration, and invasion.[1]

// Nodes RTK [label="Receptor Tyrosine\nKinase (e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrin [label="Integrin", fillcolor="#F1F3F4", fontcolor="#202124"]; GPCR [label="GPCR", fillcolor="#F1F3F4", fontcolor="#202124"]; Src [label="Src", fillcolor="#FBBC05", fontcolor="#202124"]; APC [label="Aminopyrrole\nCarbonitriles", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Motility [label="Motility", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RTK -> Src [color="#4285F4"]; Integrin -> Src [color="#4285F4"]; GPCR -> Src [color="#4285F4"]; APC -> Src [arrowhead=tee, color="#EA4335", style=dashed]; Src -> FAK [color="#4285F4"]; Src -> STAT [color="#4285F4"]; Src -> Ras [color="#4285F4"]; Src -> PI3K [color="#4285F4"]; FAK -> Motility [color="#5F6368"]; STAT -> Proliferation [color="#5F6368"]; Ras -> Raf -> MEK -> ERK -> Proliferation [color="#5F6368"]; PI3K -> Akt -> mTOR -> Survival [color="#5F6368"]; ERK -> Angiogenesis [color="#5F6368"]; } end_dot Caption: Simplified Src kinase signaling pathway and the inhibitory action of aminopyrrole carbonitriles.

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth and angiogenesis.[2][3][4] Aminopyrrole carbonitriles have been shown to dually inhibit these pathways, offering a multi-pronged attack on cancer progression.

Disruption of Microtubule Dynamics

Certain aminopyrrole carbonitriles have been found to interfere with tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.

// Nodes Tubulin [label="α/β-Tubulin\nDimers", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymerization [label="Polymerization", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Microtubules [label="Microtubules", fillcolor="#34A853", fontcolor="#FFFFFF"]; APC [label="Aminopyrrole\nCarbonitriles", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Disruption [label="Disruption of\nMicrotubule Dynamics", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; G2M_Arrest [label="G2/M Phase\nCell Cycle Arrest", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Tubulin -> Polymerization [color="#5F6368"]; Polymerization -> Microtubules [color="#5F6368"]; APC -> Polymerization [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; Microtubules -> Disruption [style=invis]; Polymerization -> Disruption [style=invis]; Disruption -> G2M_Arrest [color="#4285F4"]; G2M_Arrest -> Apoptosis [color="#EA4335"]; } end_dot Caption: Mechanism of action of aminopyrrole carbonitriles as microtubule destabilizing agents.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected aminopyrrole carbonitrile derivatives against various cancer cell lines.

| Compound ID | Target | Cell Line | Assay Type | IC50 (µM) |

| Src Inhibitor 3 | c-Src | - | In vitro kinase | 0.05 |

| Dasatinib | c-Src | - | In vitro kinase | 0.0008 |

| Saracatinib | c-Src | - | In vitro kinase | 0.0027 |

| Bosutinib | c-Src | - | In vitro kinase | 0.0012 |

| Tubulin Polymerization-IN-41 | Tubulin | - | Tubulin Polymerization | 2.61 |

Antibacterial Applications

Aminopyrrole carbonitriles have also demonstrated significant potential as antibacterial agents, particularly against multidrug-resistant strains. A key mechanism of action is the inhibition of metallo-β-lactamases (MBLs).

Metallo-β-lactamase Inhibition

Metallo-β-lactamases are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[5][6][7] These enzymes utilize zinc ions in their active site to hydrolyze the β-lactam ring. Aminopyrrole carbonitriles have been designed to chelate these zinc ions, thereby inactivating the enzyme and restoring the efficacy of β-lactam antibiotics.

// Nodes MBL [label="Metallo-β-lactamase\n(with Zn²⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; BetaLactam [label="β-Lactam\nAntibiotic", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inactive_Antibiotic [label="Inactive\nAntibiotic", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; APC [label="Aminopyrrole\nCarbonitrile", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges MBL -> Hydrolysis [color="#5F6368"]; BetaLactam -> Hydrolysis [color="#5F6368"]; Hydrolysis -> Inactive_Antibiotic [color="#EA4335"]; APC -> MBL [arrowhead=tee, color="#4285F4", style=dashed, label="Inhibition\n(Zn²⁺ Chelation)"]; } end_dot Caption: Inhibition of metallo-β-lactamase by aminopyrrole carbonitriles.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of aminopyrrole carbonitriles.

// Nodes Synthesis [label="Synthesis of Aminopyrrole\nCarbonitriles\n(e.g., Gewald, Thorpe-Ziegler)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro_Kinase [label="In Vitro Kinase Assay\n(e.g., Src, EGFR, VEGFR)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Proliferation [label="Cell Proliferation Assay\n(MTS Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#FBBC05", fontcolor="#202124"]; Tubulin_Polymerization [label="Tubulin Polymerization Assay", fillcolor="#FBBC05", fontcolor="#202124"]; Western_Blot [label="Western Blot Analysis\n(Protein Phosphorylation)", fillcolor="#FBBC05", fontcolor="#202124"]; MBL_Inhibition [label="Metallo-β-lactamase\nInhibition Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nInterpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Synthesis -> InVitro_Kinase [color="#5F6368"]; Synthesis -> Cell_Proliferation [color="#5F6368"]; Synthesis -> MBL_Inhibition [color="#5F6368"]; InVitro_Kinase -> Western_Blot [color="#5F6368"]; Cell_Proliferation -> Cell_Cycle [color="#5F6368"]; Cell_Proliferation -> Tubulin_Polymerization [color="#5F6368"]; Western_Blot -> Data_Analysis [color="#5F6368"]; Cell_Cycle -> Data_Analysis [color="#5F6368"]; Tubulin_Polymerization -> Data_Analysis [color="#5F6368"]; MBL_Inhibition -> Data_Analysis [color="#5F6368"]; } end_dot Caption: General experimental workflow for the evaluation of aminopyrrole carbonitriles.

Synthesis of 2-Aminopyrrole-3-carbonitriles (Gewald Reaction)

The Gewald reaction is a one-pot synthesis of polysubstituted 2-aminothiophenes, which can be adapted for the synthesis of 2-aminopyrroles.

Materials:

-

Aldehyde or ketone

-

Malononitrile

-

Elemental sulfur

-

Morpholine or other suitable base

-

Ethanol or other suitable solvent

Procedure:

-

To a stirred solution of the aldehyde or ketone (1 equivalent) and malononitrile (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

-

Add morpholine (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified 2-aminopyrrole-3-carbonitrile derivative.

In Vitro Src Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Src kinase.[8][9][10][11]

Materials:

-

Recombinant human Src kinase

-

Src kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

-

Add 2 µL of Src kinase diluted in kinase buffer.

-

Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction. Final concentrations should be optimized (e.g., 10 µM ATP).

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Proliferation (MTS) Assay

The MTS assay is a colorimetric method for assessing cell viability and proliferation.[12][13][14][15][16]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

Test compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle after drug treatment.[17][18][19][20][21]

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vitro Tubulin Polymerization Assay

This assay monitors the assembly of purified tubulin into microtubules in the presence or absence of a test compound.[22][23][24][25][26]

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Test compound

-

Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

-

Add the test compound or vehicle control to the reaction mixture.

-

Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed cuvette at 37°C.

-

Monitor the increase in absorbance at 340 nm over time.

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of target proteins (e.g., EGFR, VEGFR) in response to inhibitor treatment.[27][28][29][30][31]

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of the target protein)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cells and quantify protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the phosphorylated target protein.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total target protein as a loading control.

-

Quantify band intensities to determine the relative levels of protein phosphorylation.

Metallo-β-lactamase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a metallo-β-lactamase.[32][33][34][35][36]

Materials:

-

Purified metallo-β-lactamase (e.g., NDM-1, VIM-2)

-

Assay buffer (e.g., 30 mM Tris, pH 7.6, with appropriate ZnSO₄ concentration)

-

Substrate (e.g., a fluorogenic or chromogenic cephalosporin)

-

Test compound

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a microplate well, combine the MBL enzyme and the test compound (or vehicle control).

-

Initiate the reaction by adding the substrate.

-

Monitor the change in absorbance or fluorescence over time.

-

Calculate the initial reaction rates and determine the percent inhibition and IC50 value for the test compound.

Conclusion

Aminopyrrole carbonitriles represent a highly promising class of compounds with diverse therapeutic potential. Their synthetic tractability allows for the generation of large libraries of derivatives, facilitating the optimization of potency and selectivity against a range of biological targets. The demonstrated efficacy of these compounds as anticancer and antibacterial agents, driven by well-defined mechanisms of action, underscores their importance in modern drug discovery. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel aminopyrrole carbonitrile-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Metallo-β-lactamase structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of catalysis and the inhibition of β-lactamases - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. promega.com [promega.com]

- 12. iscaconsortium.org [iscaconsortium.org]

- 13. bitesizebio.com [bitesizebio.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. atcc.org [atcc.org]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. benchchem.com [benchchem.com]

- 18. wp.uthscsa.edu [wp.uthscsa.edu]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. benchchem.com [benchchem.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 31. origene.com [origene.com]

- 32. japtronline.com [japtronline.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile, a key intermediate in synthetic organic chemistry. The guide details its chemical and physical properties, and while the specific initial discovery is not extensively documented in readily available literature, its significance is highlighted through its application in the synthesis of more complex molecules. A detailed experimental protocol for a representative synthetic transformation utilizing this compound is provided, along with a discussion of its broader applications in medicinal chemistry and materials science.

Introduction

This compound is a heterocyclic organic compound featuring a pyrrole ring substituted with an amino group, a tert-butyl group, and a carbonitrile group. The pyrrole nucleus is a fundamental structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The presence of versatile functional groups—an amino group for nucleophilic reactions and a nitrile group that can undergo various transformations—makes this compound a valuable building block for the synthesis of diverse chemical libraries. Its role as a synthetic intermediate is particularly notable in the development of novel compounds with potential therapeutic applications.

Discovery and History

While a seminal publication detailing the initial discovery and synthesis of this compound is not readily apparent in the surveyed scientific literature, its commercial availability and use in subsequent research indicate its synthesis and characterization were established prior to its appearance in contemporary studies. The compound, identified by its CAS Number 269726-49-0, is now a readily accessible starting material.

A notable application that highlights its utility as a synthetic precursor is described in the 2018 publication by Guerrero et al. in Acta Crystallographica Section C: Structural Chemistry. This research showcases the use of this compound as a foundational molecule for the efficient, two-step synthesis of a series of N-(pyrrol-2-yl)amines.[1][2] This work underscores the compound's value in constructing more complex molecular architectures.

The history of this compound is therefore primarily written through its applications and the innovative chemistry it enables, rather than a celebrated initial discovery. Its importance lies in its role as a versatile and reliable building block for medicinal and materials science research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 269726-49-0 | [3][4] |

| Molecular Formula | C₉H₁₃N₃ | [3][4] |

| Molecular Weight | 163.22 g/mol | [3][4] |

| Appearance | Yellow or orange solid | [3] |

| Melting Point | Approximately 160 °C | [3] |

| Flash Point | 115 °C | [3] |

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles, as adapted from the work of Guerrero et al. (2018).[1][2] This procedure exemplifies a key synthetic application of the title compound.

4.1. General Procedure for the Microwave-Assisted Synthesis of (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles

This protocol describes the condensation reaction between this compound and an aromatic aldehyde.

-

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., p-chlorobenzaldehyde, 2,4-dichlorobenzaldehyde)

-

n-pentane

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for flash chromatography

-

10 mL sealable oven-dried tubular reaction vessel

-

Microwave reactor

-

Flash chromatography apparatus

-

-

Procedure:

-

To a 10 mL sealable oven-dried tubular reaction vessel, add the (hetero)aromatic aldehyde (2.0 mmol) and this compound (2.0 mmol).

-

Subject the resulting mixture to microwave irradiation under solvent-free conditions at 373 K for 10 minutes.

-

After the reaction is complete, cool the reaction mixture to 328 K in a flow of air.

-

Purify the resulting crude product by flash chromatography on silica gel. Elute with a mixture of n-pentane and dichloromethane to afford the desired N-pyrrolylimine.

-

For crystallization, dissolve the purified product in a mixture of dichloromethane and methanol (1:1 v/v) and allow for slow evaporation at room temperature.[2]

-

4.2. Quantitative Data from Representative Syntheses

The following table summarizes the yields and melting points for the synthesis of two representative (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles.[2]

| Product | Starting Aldehyde | Yield (%) | Melting Point (K) |

| (E)-1-tert-butyl-5-[(4-chlorobenzylidene)amino]-1H-pyrrole-3-carbonitrile | p-chlorobenzaldehyde | 73 | 426–427 |

| (E)-1-tert-butyl-5-[(2,4-dichlorobenzylidene)amino]-1H-pyrrole-3-carbonitrile | 2,4-dichlorobenzaldehyde | 69 | 453–454 |

Applications

This compound serves as a versatile intermediate in several areas of chemical science, primarily in the synthesis of more complex heterocyclic compounds for potential use in drug discovery and materials science.

5.1. Medicinal Chemistry and Drug Discovery

The pyrrole scaffold is a common feature in many approved drugs and biologically active compounds.[5][6] The functional groups on this compound allow for its elaboration into a variety of derivatives that can be screened for pharmacological activity. The amino group can be readily derivatized to form amides, imines, and other nitrogen-containing functionalities, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for molecular diversification.

The work by Guerrero et al. demonstrates its use in creating N-(pyrrol-2-yl)amines, which are themselves important intermediates for the synthesis of novel bis-azaheterocycles.[2] Such compounds are of significant interest in drug discovery due to the potential for novel biological profiles arising from the combination of two bioactive scaffolds in a single molecule.[2]

5.2. Materials Science

Pyrrole-containing polymers are known for their conductive properties. The structure of this compound, with its reactive sites, presents opportunities for its incorporation into novel polymers and materials. The amino and nitrile groups can be utilized for polymerization reactions, potentially leading to materials with unique electronic, optical, or thermal properties.[7]

5.3. Agrochemicals and Dyes

The unique structure of this compound also suggests potential applications in the agrochemical and dye industries. It can serve as a starting material for the synthesis of novel pesticides or herbicides.[7] Additionally, its heterocyclic nature and functional groups could be exploited in the development of new dyes and pigments with enhanced color properties and stability.[7]

Visualizations

6.1. Synthetic Pathway

The following diagram illustrates the general synthetic workflow for the preparation of N-(pyrrol-2-yl)amines from this compound, as described in the experimental protocol.

Caption: Synthetic workflow for N-(pyrrol-2-yl)amines.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis. While its specific discovery history is not prominently documented, its utility is clearly demonstrated in contemporary research. The compound's accessible functional groups make it an ideal starting material for the construction of complex heterocyclic systems, which are of high interest in the fields of medicinal chemistry, materials science, and beyond. The detailed experimental protocol provided herein serves as a practical example of its application and a starting point for further synthetic explorations. As the demand for novel chemical entities continues to grow, the importance of such foundational building blocks in enabling innovation is paramount.

References

- 1. A series of (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles and their reduction products to secondary amines: syntheses and X-ray structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 269726-49-0 | UKA72649 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. scispace.com [scispace.com]

- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cas 269726-49-0,5-Amino-1-(tert-butyl)-1H-pyrrole-3-carbonitrile | lookchem [lookchem.com]

Physical characteristics melting point boiling point 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile

An In-depth Technical Guide on the Physical Characteristics of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile

This guide provides a comprehensive overview of the known physical characteristics of this compound, with a specific focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate physical data and detailed experimental methodologies.

Physical Properties

This compound is a heterocyclic aromatic organic compound. The presence of an amino group, a nitrile group, and a bulky tert-butyl group on the pyrrole ring influences its chemical and physical properties.

Data Presentation

The following table summarizes the available quantitative data for the key physical properties of this compound.

| Physical Property | Value | Source |

| Melting Point | 115-117 °C | [1] |

| ~160 °C | [2] | |

| Boiling Point | 319.9 °C at 760 mmHg | [1][3] |

| Molecular Formula | C₉H₁₃N₃ | [1][2] |

| Molecular Weight | 163.22 g/mol | [2][4] |

| Density | 1.04 g/cm³ | [1][3] |

| Flash Point | 147.3 °C | [1][3] |

Note: The discrepancy in the reported melting points may be due to differences in experimental conditions or the purity of the samples tested.

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the characterization and purity assessment of a chemical compound. The following are detailed methodologies for these key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[5]

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.[6][7]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus. A thermometer is inserted into the apparatus to monitor the temperature of the block.

-

Determination:

-

The heating block is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to ensure accurate measurement.[5]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

-

Purity Indication: A narrow melting range indicates high purity, whereas a depressed and broadened melting range can signify the presence of impurities.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8][9]

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the liquid.[10][11]

-

Apparatus Setup: The test tube is attached to a thermometer using a rubber band or wire. The assembly is then clamped so that the bulb of the thermometer and the test tube are immersed in the oil of a Thiele tube, ensuring the open end of the test tube is above the oil level.[11]

-

Determination:

-

The side arm of the Thiele tube is gently heated, which creates convection currents that ensure uniform heating of the oil bath.[5]

-

As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[10]

-

Heating is then discontinued. The liquid will begin to cool.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

-

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[8] The reported boiling point of 319.9°C is at standard atmospheric pressure (760 mmHg).[1][3]

Mandatory Visualization

Caption: Workflow for determining physical characteristics.

References

- 1. Cas 269726-49-0,5-Amino-1-(tert-butyl)-1H-pyrrole-3-carbonitrile | lookchem [lookchem.com]

- 2. This compound | 269726-49-0 | UKA72649 [biosynth.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scbt.com [scbt.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide to the Solubility Profile of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines standardized, robust methodologies for determining its solubility in various organic solvents. The protocols provided are based on widely accepted scientific practices for characterizing the solubility of organic compounds.

Introduction

This compound is a heterocyclic organic compound with significant potential as a building block in the synthesis of complex molecules. Its solubility in organic solvents is a critical parameter for its application in synthetic chemistry, particularly for reaction optimization, purification, and formulation development. Understanding the solubility profile is essential for designing efficient and scalable chemical processes.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₉H₁₃N₃ |

| Molecular Weight | 163.22 g/mol |

| Appearance | Yellow or Orange Solid |

| Melting Point | 115-117 °C |

| Boiling Point | 319.9 °C at 760 mmHg |

| Density | 1.04 g/cm³ |

Solubility Data

Specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in peer-reviewed literature. To facilitate research and development, the following table provides an illustrative template for presenting experimentally determined solubility data. Researchers are encouraged to populate this table using the experimental protocols outlined in this guide.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |

| e.g., Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |

| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |

| e.g., Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask/Gravimetric |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility.[1]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Stoppered flasks or vials (e.g., 20 mL scintillation vials)

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of solid this compound to a series of stoppered flasks. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to each flask.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[2] The temperature should be maintained at the desired value (e.g., 25 °C).

-

After the equilibration period, cease agitation and allow the flasks to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Stoppered flasks or vials

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Evaporating dish (pre-weighed)

-

Oven or vacuum oven

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent using steps 1-6 of the Shake-Flask Method.

-

Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed evaporating dish.

-

Record the combined weight of the evaporating dish and the saturated solution.

-